β-Glucuronidase Inhibition: 1,3,4-Thiadiazole-2-carbonitrile Derivatives Outperform Standard Inhibitor by up to 22.4-fold
A series of 24 N-aryl substituted 1,3,4-thiadiazole-2-carbonitrile derivatives were evaluated for β-glucuronidase inhibitory activity. The most potent compounds in the series demonstrated IC50 values as low as 2.16 ± 0.01 μM, which is a 22.4-fold improvement in potency compared to the standard inhibitor d-saccharic acid 1,4-lactone (IC50 = 48.4 ± 1.25 μM) [1]. This head-to-head comparison establishes the superior inhibitory potential of this specific scaffold against a clinically relevant target.
| Evidence Dimension | β-Glucuronidase Inhibitory Potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 2.16 ± 0.01 μM (for the most potent derivative in the series) |
| Comparator Or Baseline | d-saccharic acid 1,4-lactone: IC50 = 48.4 ± 1.25 μM |
| Quantified Difference | 22.4-fold more potent (lower IC50 indicates higher potency) |
| Conditions | In vitro enzyme inhibition assay |
Why This Matters
This data directly justifies selecting this class of compounds for programs targeting β-glucuronidase, offering a significantly higher potency starting point than the standard tool compound.
- [1] Taha, M., et al. (2016). Thiadiazole derivatives as New Class of β-glucuronidase inhibitors. Bioorganic & Medicinal Chemistry, 24(15), 3295-3305. DOI: 10.1016/j.bmc.2016.05.053 View Source
